8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one 8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15919899
InChI: InChI=1S/C14H14O5/c1-17-11-5-4-9-10(15)6-12(16)19-13(9)14(11)18-7-8-2-3-8/h4-6,8,15H,2-3,7H2,1H3
SMILES:
Molecular Formula: C14H14O5
Molecular Weight: 262.26 g/mol

8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one

CAS No.:

Cat. No.: VC15919899

Molecular Formula: C14H14O5

Molecular Weight: 262.26 g/mol

* For research use only. Not for human or veterinary use.

8-(Cyclopropylmethoxy)-4-hydroxy-7-methoxy-2H-chromen-2-one -

Specification

Molecular Formula C14H14O5
Molecular Weight 262.26 g/mol
IUPAC Name 8-(cyclopropylmethoxy)-4-hydroxy-7-methoxychromen-2-one
Standard InChI InChI=1S/C14H14O5/c1-17-11-5-4-9-10(15)6-12(16)19-13(9)14(11)18-7-8-2-3-8/h4-6,8,15H,2-3,7H2,1H3
Standard InChI Key YDBVDASQQCHPRG-UHFFFAOYSA-N
Canonical SMILES COC1=C(C2=C(C=C1)C(=CC(=O)O2)O)OCC3CC3

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 8-(cyclopropylmethoxy)-4-hydroxy-7-methoxychromen-2-one, reflects its substitution pattern:

  • A chromen-2-one core (2H-chromen-2-one) forms the backbone, featuring a fused benzene and pyrone ring.

  • Substituents include:

    • A cyclopropylmethoxy group at the 8-position, introducing steric bulk and potential hydrophobic interactions.

    • A methoxy group at the 7-position, enhancing electron density in the aromatic system.

    • A hydroxyl group at the 4-position, enabling hydrogen bonding and acidity (pKa79\text{pKa} \approx 7-9) .

The planar chromen-2-one ring system, common to coumarins, facilitates π-π stacking interactions, while the cyclopropylmethoxy group may influence solubility and metabolic stability .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC14H14O5\text{C}_{14}\text{H}_{14}\text{O}_5
Molecular Weight262.26 g/mol
IUPAC Name8-(cyclopropylmethoxy)-4-hydroxy-7-methoxychromen-2-one
XLogP32.0
Topological Polar Surface Area65 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

Synthesis and Physicochemical Properties

Synthesis Pathways

While no explicit synthesis protocol for this compound is publicly documented, coumarin derivatives are typically synthesized via Pechmann condensation—a reaction between phenols and β-ketoesters under acidic conditions . For example:

  • Resorcinol derivatives react with cyclopropylmethyl acetoacetate in concentrated sulfuric acid to form the coumarin core.

  • Selective etherification introduces the cyclopropylmethoxy and methoxy groups, followed by hydroxylation at the 4-position .

A related compound, 4-amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one monohydrate, was synthesized via refluxing with ammonium acetate and acetic acid, followed by recrystallization . Similar methods could apply to the target compound, substituting cyclopentyl with cyclopropylmethyl groups.

Physical Properties

  • Solubility: Predicted to be sparingly soluble in water due to low polarity (XLogP3=2.0\text{XLogP3} = 2.0) but soluble in organic solvents like ethanol or DMSO .

  • Stability: The hydroxyl group at C4 may render it susceptible to oxidation, necessitating storage under inert conditions.

  • Crystallography: Analogous structures exhibit planar chromen rings and envelope conformations in cyclopropane substituents, as seen in X-ray studies of related compounds .

Comparative Analysis with Structural Analogs

Table 2: Comparison with 4-Amino-8-cyclopentyloxy-7-methoxy-2H-chromen-2-one

Property8-(Cyclopropylmethoxy) Derivative4-Amino-8-cyclopentyloxy Derivative
Substituent at C8CyclopropylmethoxyCyclopentyloxy
Functional Group at C4HydroxylAmino
Molecular Weight262.26 g/mol293.31 g/mol
Crystal SystemNot reportedMonoclinic (P21/cP2_1/c)
Hydrogen Bond NetworkPredicted O–H⋯O interactionsN–H⋯O and O–H⋯O observed

The cyclopropylmethoxy group reduces steric hindrance compared to cyclopentyloxy, potentially improving solubility. Conversely, the amino group in the analog enables stronger hydrogen bonding, influencing crystallization behavior .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator